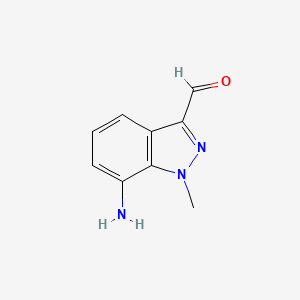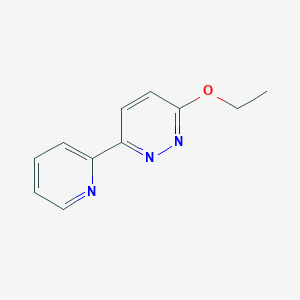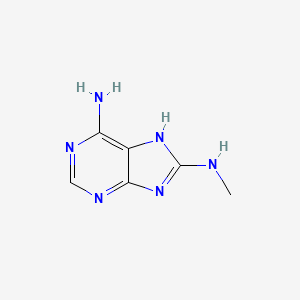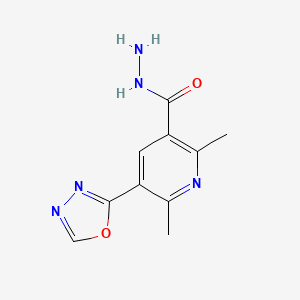
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse oxadiazole derivatives without the need for protective groups.
Industrial production methods for oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and reduce production costs.
Chemical Reactions Analysis
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in bacteria or fungi, leading to cell death. In medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Commonly used in the development of anticancer and anti-inflammatory agents.
1,2,5-Oxadiazole: Studied for its potential as an energetic material and in the development of new materials.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical properties compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C10H11N5O2/c1-5-7(9(16)14-11)3-8(6(2)13-5)10-15-12-4-17-10/h3-4H,11H2,1-2H3,(H,14,16) |
InChI Key |
PZHUOQNLPIFIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C2=NN=CO2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)

![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
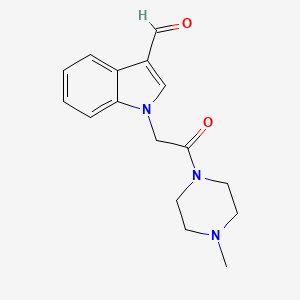
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)


![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)
